molecular formula C15H19NO3 B142184 Ethyl 1-benzoylpiperidine-4-carboxylate CAS No. 136081-74-8

Ethyl 1-benzoylpiperidine-4-carboxylate

Cat. No. B142184
M. Wt: 261.32 g/mol
InChI Key: KZRCFZMHWBAFHJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzoylpiperidine-4-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological activities. Piperidine derivatives have been synthesized and evaluated for various biological activities, including anti-acetylcholinesterase activity, which is relevant in the context of antidementia agents , and inhibition of stearoyl-CoA desaturase-1, which is associated with plasma triglyceride-lowering effects .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions that introduce different functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives includes the introduction of a benzoyl group and has been shown to result in compounds with significant anti-acetylcholinesterase activity . Similarly, the synthesis of benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors involves the optimization of the benzoylpiperidine structure to achieve potent inhibitory activity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic methods, such as IR, NMR, and X-ray diffraction. These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are essential for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which allow for the introduction of different substituents and the formation of new compounds with potential biological activities. For example, the reactivity of ethyl 8-amino-6-methyl-2,3-dihydro-4H-1-benzopyran-2-carboxylate has been explored to provide a constrained template for introducing functionalities in specific spatial orientations . Additionally, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates demonstrates high regioselectivity in alkylation and acylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperidine ring. These properties are crucial for the compound's suitability as a drug candidate, affecting its bioavailability and pharmacokinetics. Theoretical calculations, such as density functional theory, can be used to predict these properties and guide the design of new compounds .

Scientific Research Applications

1. Enzymatic Resolution in Drug Production

Ethyl 1,4-benzodioxan-2-carboxylate, a derivative of Ethyl 1-benzoylpiperidine-4-carboxylate, is utilized as an intermediate in the production of the drug doxazosin mesylate. The compound undergoes a lipase-catalyzed transesterification reaction, achieving high enantioselectivity towards its S-enantiomer, which is crucial in drug synthesis (Kasture et al., 2005).

2. Synthesis and Bioactivity of Piperidine Derivatives

Research demonstrates the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which includes compounds related to Ethyl 1-benzoylpiperidine-4-carboxylate. These derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

3. Prodrug Activation in Cancer Treatment

Compounds structurally similar to Ethyl 1-benzoylpiperidine-4-carboxylate are synthesized as prodrugs, such as 4-[bis[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid. These prodrugs are designed to be activated to their corresponding nitrogen alkylating agents at tumor sites, showing potential as anticancer agents (Springer et al., 1990).

4. Synthesis of 5-HT1A Receptor-Biased Agonists

Derivatives of Ethyl 1-benzoylpiperidine-4-carboxylate have been tested as 5-HT1A receptor-biased agonists. Compounds like 1-(1-benzoylpiperidin-4-yl)methanamine derivatives showed selective activation of different signaling pathways, indicating potential for therapeutic applications with reduced side effects (Sniecikowska et al., 2020).

5. Synthesis of Diversified Chemical Structures

Ethyl 1-benzoylpiperidine-4-carboxylate derivatives are synthesized for various applications, including the formation of highly functionalized tetrahydropyridines and other complex chemical structures, showcasing its versatility in synthetic organic chemistry (Zhu et al., 2003).

Safety And Hazards

According to the safety data sheet, Ethyl 1-benzoylpiperidine-4-carboxylate should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

ethyl 1-benzoylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRCFZMHWBAFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352846
Record name ethyl 1-benzoylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzoylpiperidine-4-carboxylate

CAS RN

136081-74-8
Record name ethyl 1-benzoylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice cold solution of ethyl isonipecotate (60 g, 0.382 mol) and triethylamine (38.65 g, 0.382 mol) in tetrahydrofuran (360 ml) was added dropwise benzoyl chloride (53.7 g, 0.382 mol) over a period of about 2 hours under nitrogen atmosphere. The reaction mixture was stirred for about 2 hours at the same temperature, and was filtered. The filtrate was evaporated in vacuo. The residue was partitioned between dichloromethane and water. The organic layer was dried over magnesium sulfate, and evaporated in vacuo. Crystallization from isopropyl alcohol gave the titled compound (90.9 g).
[Compound]
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60 g
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38.65 g
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53.7 g
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360 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a ice cold, stirred mixture of 55 g of ethyl isonipecotate, 200 mL of ether, 200 mL of saturated sodium carbonate and 200 mL of water was added dropwise 40 mL of benzoyl chloride. The resulting mixture was allowed to warm and stir overnight, diluted with 200 mL of ethyl acetate and separated. The organic layer was washed with 200 mL of 1N hydrochloric acid, dried over MgSO4, and concentrated. Drying the residue under vacuum gave 83.3 g (92%) of ethyl 1-benzoyl-4-piperidinecarboxylate as a white solid.
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200 mL
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200 mL
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40 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

To 157.21 g (1 mol) of ethyl isonipecotate (A) were added 79.10 g (1 mol) of pyridine and 1 l of toluene. After cooling the mixture to 9° C., thereto was added dropwise 147.6 g (1.05 mol) of benzoyl chloride at 10° to 20° C. over 30 minutes with cooling. The reaction mixture was further stirred with cooling with ice for 1 hour and at room temperature for 1 hour. Then, thereto was added 500 ml of water to separate an organic layer. The organic layer was washed with 100 ml of water and 200 ml of a 5% aqueous solution of sodium hydrogencarbonate, succesively. Then, thereto was added 10 g of anhydrous magnesium sulfate. After drying, the solvent was removed by distillation to obtain 262.48 g of ethyl N-benzoylisonipecotate (B). The NMR spectrum of the obtained compound was measured. The result is shown below.
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157.21 g
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79.1 g
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147.6 g
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500 mL
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Synthesis routes and methods V

Procedure details

18 ml (0.117 mol) of ethyl piperidine-4-carboxylate and 32.4 ml (0.2325 mol) of triethylamine were dissolved in 580 ml of toluene and treated with 18 ml (0.155 mol) of benzoyl chloride. The mixture was stirred at room temperature for 2 hrs., filtered and the solvent was evaporated. The residue was chromatographed on silica gel with ethyl acetate/hexane (1:3→1:1) as the eluent. 28.3 g (92%) of ethyl 1-benzoyl-4-piperidine-carboxylate were obtained as white crystal; m.p. 75°-78°.
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18 mL
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32.4 mL
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580 mL
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18 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-benzoylpiperidine-4-carboxylate
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Ethyl 1-benzoylpiperidine-4-carboxylate

Citations

For This Compound
4
Citations
GR Clemo, E Hoggarth - Journal of the Chemical Society (Resumed), 1941 - pubs.rsc.org
… The reaction of methylmagnesium iodide with ethyl 1-benzoylpiperidine-4-carboxylate was very complex , but gave the required compound in 6-7% yield. The gelatinous Grignard …
Number of citations: 13 pubs.rsc.org
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org
Z Tu, SMN Efange, J Xu, S Li, LA Jones… - Journal of medicinal …, 2009 - ACS Publications
… Conversion of 1 into ethyl 1-benzoylpiperidine-4-carboxylate and then hydrolysis of the ester with sodium hydroxide gave the N-benzoyl protected isonipecotic acid 2 that provided a …
Number of citations: 55 pubs.acs.org
E Deau, E Robin, R Voinea, N Percina… - Journal of Medicinal …, 2015 - ACS Publications
We report the synthesis of 46 tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones, imidazo[4,5-b]pyridin-2(3H)-ones, imidazo[4,5-c]pyridin-2(3H)-ones, benzo[d]oxazol-2(3H…
Number of citations: 25 pubs.acs.org

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